Abemaciclib

Biochemical Potency Kinase Selectivity CDK4/6 Inhibition

Abemaciclib (CAS 1231929-97-7, LY2835219, Verzenio®) is the sole CDK4/6 inhibitor approved as monotherapy for HR+/HER2- metastatic breast cancer and the only agent in its class to demonstrate a statistically significant overall survival benefit in the adjuvant setting (monarchE trial, HR 0.842; P=0.0273). It is structurally and pharmacologically distinct from palbociclib and ribociclib, offering continuous twice-daily dosing without a required treatment holiday, demonstrable CNS penetration for brain metastasis research, and clinically active metabolites absent in comparator molecules. Preclinical evidence confirms that abemaciclib restores sensitivity in palbociclib-resistant tumor models, enabling rational sequencing strategies in clinical trials. Procurement should prioritize abemaciclib for any investigation requiring sustained target inhibition, CNS target engagement, or single-agent CDK4/6 activity.

Molecular Formula C27H32F2N8
Molecular Weight 506.6 g/mol
CAS No. 1231929-97-7
Cat. No. B560072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib
CAS1231929-97-7
SynonymsN-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Molecular FormulaC27H32F2N8
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F
InChIInChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)
InChIKeyUZWDCWONPYILKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abemaciclib (CAS 1231929-97-7): Baseline Overview for Scientific Procurement and CDK4/6 Inhibitor Selection


Abemaciclib (CAS 1231929-97-7, LY2835219, Verzenio®) is a reversible, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer [1]. Structurally distinct from palbociclib and ribociclib, abemaciclib is administered on a continuous twice-daily schedule and exhibits a differentiated pharmacological profile, including greater biochemical potency for CDK4, unique active metabolites, and demonstrable central nervous system (CNS) penetration [2][3].

Why Abemaciclib (CAS 1231929-97-7) Cannot Be Interchanged with Palbociclib or Ribociclib: Structural, Pharmacological, and Clinical Divergence


Despite shared CDK4/6 inhibition as a primary mechanism, abemaciclib diverges fundamentally from palbociclib and ribociclib in key attributes that preclude simple substitution. These include distinct biochemical binding affinities (Ki/IC50), the presence of clinically active metabolites absent in other CDK4/6 inhibitors, differential activity in palbociclib-resistant tumor models, and a unique continuous dosing schedule enabled by reduced myelosuppression [1][2][3]. Furthermore, abemaciclib is the only approved CDK4/6 inhibitor with documented CNS penetration and is approved as monotherapy, while its comparators require endocrine therapy co-administration [2][4].

Abemaciclib (CAS 1231929-97-7) Quantitative Differentiation: A Comparative Evidence Guide Against Palbociclib, Ribociclib, and Trilaciclib


Superior Biochemical Potency for CDK4 and Broader Kinase Inhibition Profile

In biochemical assays, abemaciclib exhibits significantly greater potency for CDK4 compared to palbociclib and ribociclib, as measured by Ki and IC50 values. For CDK4/cyclin D3, abemaciclib has a Ki of 0.07 ± 0.01 nM, which is approximately 3.7-fold more potent than palbociclib (0.26 ± 0.03 nM) and 7.6-fold more potent than ribociclib (0.53 ± 0.08 nM) [1]. Abemaciclib also demonstrates broader kinase inhibition beyond CDK4/6, including activity against CDK9 (Ki 4.1 ± 1.3 nM) and CDK1 (IC50 1627 nM), whereas palbociclib and ribociclib show minimal inhibition of these off-target kinases [2][3].

Biochemical Potency Kinase Selectivity CDK4/6 Inhibition

Clinically Active Metabolites: A Unique Pharmacological Feature of Abemaciclib

Abemaciclib is metabolized by CYP3A4 into three active metabolites (M2, M20, and M18) that retain potent CDK4/6 inhibitory activity and circulate at clinically relevant concentrations. In contrast, the metabolites of palbociclib and ribociclib are pharmacologically inactive or of negligible clinical significance [1]. In cell-free kinase assays, these metabolites exhibit IC50 values comparable to or even surpassing the parent drug: M2 (IC50 CDK4: 1.2 nM, CDK6: 1.3 nM), M20 (IC50 CDK4: 1.5 nM, CDK6: 1.9 nM), and M18 (IC50 CDK4: 1.2 nM, CDK6: 2.7 nM), compared to abemaciclib (IC50 CDK4: 2.0 nM, CDK6: 9.6 nM) [2].

Metabolism Pharmacokinetics Active Metabolites

Activity in Palbociclib-Resistant Models: Overcoming Acquired Resistance

In a palbociclib-resistant breast cancer cell line model, the combination of abemaciclib with fulvestrant restored sensitivity to CDK4/6 inhibition, leading to cell senescence and death. This effect was not observed with palbociclib or ribociclib in similar resistant models [1]. Furthermore, in palbociclib + tamoxifen-resistant (PTxR) cells, abemaciclib + endocrine therapy robustly decreased phosphorylated Rb levels and reduced colony formation ability, whereas the reverse (palbociclib in abemaciclib-resistant models) showed diminished efficacy [2].

Drug Resistance Combination Therapy Preclinical Models

Central Nervous System Penetration: Differentiated Brain Exposure and Anti-Tumor Activity

Abemaciclib penetrates the CNS to a greater extent than ribociclib and palbociclib, as demonstrated by physiologically based pharmacokinetic (PBPK) modeling and preclinical studies. While palbociclib does not effectively cross the blood-brain barrier due to efflux by P-gp and BCRP, abemaciclib achieves measurable brain concentrations and is retained longer in brain tissue [1][2]. In an intracranial glioblastoma xenograft model (U87MG), abemaciclib increased survival time comparable to temozolomide, and the combination was additive or greater than additive [3].

Blood-Brain Barrier CNS Penetration Brain Metastases

Continuous Dosing Enabled by Reduced Myelosuppression and Unique Toxicity Profile

Unlike palbociclib and ribociclib, which are administered on a 3-weeks-on/1-week-off schedule due to dose-limiting neutropenia, abemaciclib is dosed continuously twice daily [1]. This is enabled by a lesser impact on bone marrow progenitor cells. In vitro, abemaciclib showed an IC50 of 230 ± 27 nM against bone marrow mononuclear cells, compared to 240 ± 43 nM for palbociclib and 1700 ± 231 nM for ribociclib, indicating that ribociclib is far less myelosuppressive, while abemaciclib and palbociclib are similar [2]. However, clinically, abemaciclib is associated with lower rates of severe neutropenia and higher rates of diarrhea and fatigue, a distinct tolerability profile [3].

Dosing Schedule Myelosuppression Adverse Events

Adjuvant Efficacy: Statistically Significant Overall Survival Benefit in High-Risk Early Breast Cancer

In the phase III monarchE trial (N=5,637), adjuvant abemaciclib plus endocrine therapy demonstrated a statistically significant improvement in overall survival (OS) compared to endocrine therapy alone in patients with high-risk, HR+/HER2- early breast cancer. At a median follow-up of 6.3 years, the hazard ratio for death was 0.842 (95% CI, 0.74–0.96; P=0.0273), representing a 15.8% reduction in the risk of death [1][2]. Invasive disease-free survival (IDFS) was also significantly improved, with a hazard ratio of 0.734 (P<0.0001) [2]. Palbociclib, in contrast, failed to show benefit in the adjuvant setting (PALLAS and PENELOPE-B trials), and ribociclib's adjuvant data (NATALEE) are less mature with OS benefit not yet fully established [3].

Adjuvant Therapy Overall Survival Clinical Trial

Optimal Scientific and Clinical Research Applications for Abemaciclib (CAS 1231929-97-7) Based on Differentiated Evidence


Adjuvant Therapy for High-Risk HR+/HER2- Early Breast Cancer

Based on the monarchE trial results demonstrating a statistically significant overall survival benefit (HR 0.842; P=0.0273) and sustained IDFS improvement (HR 0.734; P<0.0001) [1][2], abemaciclib is the CDK4/6 inhibitor of choice for adjuvant treatment of node-positive, high-risk early breast cancer. This application is supported by regulatory approvals and guidelines, and procurement should prioritize abemaciclib over palbociclib (which lacks adjuvant efficacy) and ribociclib (whose OS data remain immature).

Monotherapy for Metastatic Breast Cancer After Endocrine Therapy and Chemotherapy

Abemaciclib is the only CDK4/6 inhibitor approved as monotherapy for HR+/HER2- metastatic breast cancer following disease progression on endocrine therapy and prior chemotherapy [1]. This unique indication is supported by its high biochemical potency (CDK4 Ki 0.07 nM), active metabolites, and ability to induce cell senescence as a single agent, whereas palbociclib and ribociclib require combination with endocrine therapy [2][3].

CNS Metastases and Primary Brain Tumor Research

Abemaciclib's ability to penetrate the CNS, as demonstrated by PBPK modeling and preclinical xenograft studies [1][2], makes it the preferred CDK4/6 inhibitor for research involving brain metastases or primary brain tumors (e.g., glioblastoma). Palbociclib lacks meaningful CNS penetration, and ribociclib shows limited brain exposure. Abemaciclib should be selected for any investigation where CNS target engagement is required.

Sequential Therapy After Progression on Palbociclib

Preclinical evidence shows that abemaciclib in combination with fulvestrant restores sensitivity in palbociclib-resistant breast cancer models [1]. This differential activity suggests a rational sequencing strategy: patients who progress on palbociclib may still derive benefit from abemaciclib-based therapy. Procurement for clinical trials evaluating post-palbociclib treatment should prioritize abemaciclib over ribociclib due to this unique resistance profile.

Patients Requiring Continuous CDK4/6 Inhibition Without Treatment Holidays

For research or clinical scenarios where sustained target inhibition is desired and intermittent dosing is impractical or undesirable, abemaciclib's continuous twice-daily schedule offers a distinct advantage [1]. Its reduced impact on myeloid maturation allows continuous dosing, whereas palbociclib and ribociclib require a 1-week treatment holiday each cycle to manage neutropenia [2]. This dosing convenience may improve adherence and ensure consistent pharmacodynamic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abemaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.